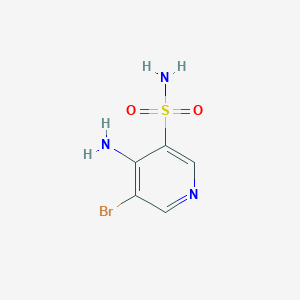

4-Amino-5-bromopyridine-3-sulfonamide

Description

Significance of Pyridine-Sulfonamide Scaffolds in Contemporary Chemical Biology

The fusion of pyridine (B92270) and sulfonamide moieties into a single molecular framework has yielded scaffolds of considerable interest in medicinal chemistry and chemical biology. researchgate.netresearchgate.netnih.gov Pyridine, a nitrogen-containing heterocycle, is a foundational component in over 7000 drug molecules, valued for its characteristic basicity, hydrogen bond-forming ability, and its capacity to act as a bioisostere for various functional groups. nih.govrsc.org Its presence is noted in numerous natural products, including vitamins and alkaloids, and it is a key precursor in the synthesis of pharmaceuticals and agrochemicals. nih.govrsc.org

Sulfonamides, characterized by the -S(=O)₂-N- group, are a versatile class of compounds with a storied history in therapeutics. researchgate.net While their initial fame came from antibacterial "sulfa drugs," the sulfonamide functional group has since been incorporated into drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory agents. researchgate.netwikipedia.org

The combination of these two pharmacophores into pyridine-sulfonamide hybrids creates molecules with diverse and potent biological activities. Researchers have successfully developed derivatives exhibiting significant potential as:

Enzyme Inhibitors: These scaffolds have been shown to inhibit crucial enzymes like vascular endothelial growth factor receptor-2 (VEGF-2), cyclooxygenase-2 (COX-2), and various carbonic anhydrases, making them valuable for research in oncology and inflammation. nih.govnih.govmdpi.com

Antimicrobial Agents: Pyridine-sulfonamide derivatives have demonstrated promising antibacterial and antifungal activities. acs.org

Antiviral Agents: Certain compounds within this class have been evaluated for their ability to inhibit viral replication, including against Herpes Simplex Virus-1 (HSV-1). acs.org

Antimalarial Agents: Novel series of acs.orgopenaccesspub.orghuvepharma.comtriazolo[4,3-a]pyridines bearing a sulfonamide fragment have been investigated as potential treatments for malaria. mdpi.com

This broad spectrum of activity underscores the importance of the pyridine-sulfonamide scaffold as a "privileged" structure in modern drug discovery, providing a robust foundation for developing new therapeutic agents. researchgate.netnih.gov

Historical Context of Halogenated Aminopyridine and Sulfonamide Chemistry

The scientific foundation of 4-Amino-5-bromopyridine-3-sulfonamide rests on two major pillars of chemical history: the discovery of sulfonamide drugs and the development of methods to synthesize halogenated aminopyridines.

The era of sulfonamide chemistry began in the 1930s with the groundbreaking discovery by Gerhard Domagk that a red dye, Prontosil, could effectively treat streptococcal infections in mice. openaccesspub.orgkarger.com This work earned him the 1939 Nobel Prize in Medicine. karger.com It was soon discovered that Prontosil was a prodrug, metabolized in the body to the active antibacterial agent, sulfanilamide. openaccesspub.orgkarger.com This revelation triggered a wave of research, leading to the synthesis of numerous sulfonamide derivatives, including sulfapyridine (B1682706) in 1938, which was effective against pneumonia. openaccesspub.org These "sulfa drugs" were the first broadly effective systemic antibacterials and saved countless lives before the widespread availability of penicillin during World War II. wikipedia.orghuvepharma.com

The aminopyridine portion of the target molecule also has a significant history. 4-Aminopyridine has been known since at least 1902. google.comgoogle.com The synthesis of aminopyridines and their halogenated derivatives evolved over the 20th century. Early methods often involved multi-step processes with modest yields. google.com Key synthetic strategies that were developed include the Hofmann degradation of pyridine carboxamides, which has been improved over the years using various catalysts. google.comgoogle.com The synthesis of brominated pyridines was also explored, with methods like the reaction of aminopyridines with bromine or the conversion of pyridine N-oxides. chemicalbook.comgoogle.com A critical concept relevant to halogenated compounds is the halogen bond, an interaction first identified in 1863 where a halogen atom acts as an electrophile. researchgate.netacs.org This concept has gained significant traction in recent decades for its utility in crystal engineering and medicinal chemistry. acs.org

The convergence of these historical paths—the therapeutic promise of sulfonamides and the synthetic accessibility of functionalized building blocks like halogenated aminopyridines—created the chemical space from which complex molecules like this compound could be conceived and synthesized.

Structural Framework and Research Potential of this compound

While direct research on this compound is not extensively documented in publicly available literature, its structural features and the activities of related compounds allow for a reasoned assessment of its research potential.

The molecule is built on a pyridine ring, substituted with three key functional groups that define its chemical character:

An amino group (-NH₂) at position 4: This group is a hydrogen bond donor and can be protonated, influencing the molecule's solubility and receptor interactions.

A bromine atom (-Br) at position 5: As a halogen, bromine is an electron-withdrawing group that can significantly alter the electronic properties of the pyridine ring. It can also participate in halogen bonding, a directional non-covalent interaction increasingly utilized in drug design to enhance binding affinity and specificity. researchgate.netacs.org

A sulfonamide group (-SO₂NH₂) at position 3: This group is a strong hydrogen bond donor/acceptor and is crucial for the biological activity of many enzyme inhibitors, often by mimicking a peptide bond or binding to metal ions in an enzyme's active site.

Table 1: Physicochemical Properties of Structurally Related Compounds

This table presents data for isomers and precursors of the title compound to provide a comparative context due to the limited availability of data for this compound itself.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference(s) |

| 4-Amino-3-bromopyridine | C₅H₅BrN₂ | 173.01 | 13534-98-0 | sigmaaldrich.com |

| 3-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 13535-01-8 | sigmaaldrich.com |

| 2-Amino-5-bromopyridine-3-sulfonamide | C₅H₆BrN₃O₂S | 252.09 | Not Available | cymitquimica.com |

The research potential of this compound is substantial. Based on the well-established activities of the pyridine-sulfonamide scaffold, this compound could be investigated as a candidate for various therapeutic areas. nih.govnih.gov The specific substitution pattern may offer unique advantages. For instance, research on a structurally related compound, 4-amino-5-(3-bromophenyl)-7-(...)-pyrido[2,3-d]pyrimidine, identified it as a potent and orally active adenosine (B11128) kinase inhibitor, highlighting the potential of the bromo-aminopyridine core in developing novel therapeutics. nih.gov The interplay of the amino, bromo, and sulfonamide groups provides a rich chemical environment for targeted drug design, making this compound a molecule of interest for future investigation in enzyme inhibition, antimicrobial discovery, and other areas of chemical biology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6BrN3O2S |

|---|---|

Molecular Weight |

252.09 g/mol |

IUPAC Name |

4-amino-5-bromopyridine-3-sulfonamide |

InChI |

InChI=1S/C5H6BrN3O2S/c6-3-1-9-2-4(5(3)7)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11) |

InChI Key |

SRKHYXUWVLBRJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Amino 5 Bromopyridine 3 Sulfonamide

Crafting the Brominated Aminopyridine Core: Precursor Synthesis Strategies

The initial critical step in the synthesis of the target compound is the formation of a suitably substituted brominated aminopyridine. This is typically achieved through two main approaches: direct bromination of an aminopyridine substrate or regioselective amination of a pyridine (B92270) ring.

Directing the Bromine: Bromination of Aminopyridine Substrates

The direct bromination of aminopyridine substrates is a common method to introduce a bromine atom onto the pyridine ring. The position of bromination is dictated by the directing effects of the amino group and the reaction conditions.

For instance, the bromination of 2-aminopyridine (B139424) can lead to a mixture of products. When 2-aminopyridine and bromine vapor diluted with nitrogen are passed over pumice at 500°C, a complex mixture of brominated aminopyridines is formed, including 2-amino-3-bromopyridine (B76627), 2-amino-5-bromopyridine, and 2-amino-6-bromopyridine, as well as dibromo-compounds like 2-amino-3,5-dibromopyridine. researchgate.net A more controlled approach involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, which can be optimized to favor the formation of 2-bromopyridine. google.com

A scalable process for the preparation of 2,5-dibromopyridine (B19318) starts with the bromination of 2-aminopyridine using N-bromosuccinimide (NBS), which primarily yields 2-amino-5-bromopyridine. heteroletters.org The major impurity in this reaction is often 2-amino-3,5-dibromopyridine. heteroletters.org Another method for preparing 2-amino-3-bromopyridine involves dissolving 2-aminopyridine in an organic solvent, followed by a controlled, stepwise addition of liquid bromine at specific temperatures. google.com

The use of copper-mediated bromination has also been explored for aniline (B41778) derivatives and pyridin-amines, offering a simple and efficient method for selective bromination. tandfonline.com Furthermore, pyridine hydrobromide perbromide has been employed as a brominating agent for acetophenone (B1666503) derivatives, suggesting its potential applicability to pyridine systems under specific conditions. nih.gov

Table 1: Comparison of Bromination Methods for Aminopyridines

| Brominating Agent | Substrate | Key Conditions | Major Products | Reference |

| Bromine (vapor) | 2-Aminopyridine | 500°C, pumice | Mixture of mono- and di-brominated aminopyridines | researchgate.net |

| HBr, Br₂, NaNO₂ | 2-Aminopyridine | Diazotization | 2-Bromopyridine | google.com |

| N-Bromosuccinimide | 2-Aminopyridine | - | 2-Amino-5-bromopyridine | heteroletters.org |

| Liquid Bromine | 2-Aminopyridine | Stepwise addition, controlled temperature | 2-Amino-3-bromopyridine | google.com |

Strategic Amination: Regioselective Amination of Pyridine Rings

An alternative to direct bromination is the regioselective introduction of an amino group onto a pre-brominated pyridine ring. This approach offers a high degree of control over the final substitution pattern.

One strategy involves the amination of bromopyridines. For example, brominated 2- and 4-aminopyridines can be prepared by the action of ammonia (B1221849) on bromopyridines. researchgate.net A specific example is the synthesis of 2-amino-4-bromopyridine, which can be achieved through the ammoniation of 2,4-dibromopyridine-N-oxide with ammonia water, followed by a reduction reaction. google.com

The direct C-H amination of pyridine rings is another powerful tool. For instance, a direct conversion of pyridines to Boc-protected 2-aminopyridines can be achieved with high site selectivity. organic-chemistry.org The challenge of C-4 alkylation of pyridines has been addressed using a blocking group strategy, which could potentially be adapted for amination. nih.govacs.orgchemrxiv.org

Building the Functional Moiety: Strategies for Sulfonamide Formation

With the brominated aminopyridine precursor in hand, the next phase involves the introduction of the sulfonamide group at the 3-position. This is typically accomplished through sulfonation followed by amidation or by direct reaction with a sulfonyl chloride.

Introducing the Sulfur: Sulfonation Methodologies

Sulfonation of the pyridine ring is a key step in forming the sulfonamide. This can be achieved using various sulfonating agents. A direct C-H-sulfonylation of pyridine can be accomplished by activating the pyridine ring with triflic anhydride, followed by the addition of a sulfinate salt. chemrxiv.org This method can suffer from poor regioselectivity, but the use of specific bases like N-methylpiperidine can promote C4-selective sulfonylation. chemrxiv.org

Historically, sulfonation of organic solids has been achieved by the action of sulfur trioxide in the vapor phase, directly producing the sulfonic acid in a solid state. google.com

Coupling the Groups: Reaction with Sulfonyl Chlorides

A more direct route to sulfonamides involves the reaction of an aminopyridine with a sulfonyl chloride. This reaction is a well-established method for forming the S-N bond. eurjchem.com The reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines can lead to the formation of sulfonylethenamines. researchgate.net

The synthesis of N-heteroaryl substituted benzene (B151609) sulfonamides has been achieved through the condensation of benzene sulfonyl chloride with substituted heteroaromatic amines in the presence of dry pyridine and acetone. researchgate.net The formation of sulfonamides from pyridine sulfonyl chlorides and aminopyridines can be influenced by the reaction conditions, with methods involving bases like NaH or carrying out the reaction in pyridine at elevated temperatures. nih.gov

The Final Assembly: Targeted Synthesis of 4-Amino-5-bromopyridine-3-sulfonamide

The targeted synthesis of this compound requires a strategic combination of the methodologies discussed above. A plausible synthetic route would involve the initial preparation of a 4-amino-5-bromopyridine precursor.

One potential pathway begins with the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide from 4-chloropyridine-3-sulfonamide (B47618) hydrochloride and 3-methylaniline. chemicalbook.com While this provides the 4-amino-3-sulfonamide core, subsequent bromination at the 5-position would be necessary. The synthesis of 4-amino-3-sulfonamido pyridine derivatives has also been explored, providing a foundational framework for accessing the target molecule. google.com

A more direct approach would likely involve the sulfonation of a pre-formed 4-amino-5-bromopyridine. However, the literature does not provide a direct, one-pot synthesis for this compound. The synthesis would likely proceed in a multi-step sequence, carefully controlling the regiochemistry of each transformation.

Chemical Transformations and Derivatization Strategies

The derivatization of this compound is a key area of research, leveraging its multiple reactive sites to generate diverse molecular architectures. Strategies range from C-C bond formation at the bromine-substituted position to functionalization of the amino and sulfonamide moieties and the construction of complex fused ring systems.

The bromine atom on the pyridine ring is a prime site for modification via palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for introducing aryl or heteroaryl substituents. researchgate.nettcichemicals.com This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.

For a substrate like this compound, the presence of a primary amine group can sometimes complicate the reaction, potentially requiring a protection-deprotection sequence. However, modern catalyst systems have been developed that can accommodate free amino groups. google.com The direct Suzuki-Miyaura coupling of this compound with various arylboronic acids would yield 4-amino-5-arylpyridine-3-sulfonamide derivatives. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. nih.gov Highly effective catalyst systems often involve palladium acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) combined with specialized phosphine (B1218219) ligands like SPhos or XPhos, which are known to facilitate the coupling of challenging substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aminohalopyridines This table presents typical conditions based on analogous reactions, as direct experimental data for this compound is not extensively documented.

| Catalyst/Ligand | Base | Solvent System | Temperature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene / H₂O | 80-110 °C | nih.gov |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 120 °C (Microwave) | researchgate.net |

| Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 90 °C | nih.gov |

| PdCl₂(Amphos)₂ | K₃PO₄ | Toluene / H₂O | 100 °C | google.com |

Beyond cross-coupling, the bromine atom can potentially undergo other transformations. Nucleophilic aromatic substitution (SNAr) on halopyridines is a known process, although it can be challenging. The reactivity of the pyridine ring towards nucleophilic attack can be enhanced by N-oxidation or quaternization of the ring nitrogen, which activates the positions ortho and para to it. google.com For this compound, this would involve substitution at the 5-position (where the bromine is located).

Another potential transformation is debromination, which would replace the bromo group with a hydrogen atom. This is typically achieved through catalytic hydrogenation or by using a reducing agent. This conversion would yield 4-aminopyridine-3-sulfonamide, providing a different core structure for further derivatization.

The exocyclic nitrogen atoms of the amino and sulfonamide groups are key sites for derivatization. The primary amine at the 4-position can undergo standard reactions such as N-alkylation and N-acylation. researchgate.netresearchgate.net

The sulfonamide moiety (-SO₂NH₂) also offers rich chemical possibilities. It can be N-alkylated, although this often requires specific conditions. organic-chemistry.org More commonly, the sulfonamide nitrogen can be acylated. Interestingly, studies on related aminosulfonamides have shown that selective acylation of the sulfonamide nitrogen over the aromatic amine can be achieved by first forming the sodium salt of the sulfonamide, which enhances its nucleophilicity. researchgate.net

Furthermore, the primary sulfonamide can be converted into a sulfonyl chloride, which is a highly reactive intermediate. This sulfonyl chloride can then be reacted with a wide array of nucleophiles to generate a diverse library of sulfonamide derivatives, including secondary and tertiary sulfonamides. nih.gov

Table 2: Summary of Amine and Sulfonamide Modification Strategies

| Functional Group | Reaction Type | Typical Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| 4-Amino | N-Acylation | Acetyl chloride, Acetic anhydride | N-acetyl-aminopyridine derivative | researchgate.net |

| 4-Amino | N-Alkylation | Alkyl halides, Base | N-alkyl-aminopyridine derivative | researchgate.net |

| 3-Sulfonamide | N-Acylation | Esters of activated acids (e.g., methyl dichloroacetate) on sodium salt | N-acylsulfonamide | researchgate.net |

| 3-Sulfonamide | N-Alkylation | Alcohols (Manganese-catalyzed borrowing hydrogen) | N-alkylsulfonamide | organic-chemistry.org |

| 3-Sulfonamide | Conversion to Sulfonyl Chloride | Pyrylium salt, then nucleophilic source | Intermediate for diverse sulfonamides | nih.gov |

The structure of this compound is well-suited for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. The ortho-relationship of the amino group and the bromine atom can be exploited in cyclization reactions to form a new ring fused to the pyridine core.

One major class of fused heterocycles accessible from this scaffold is the pyridopyrimidines. nih.gov A common strategy involves reacting a 2-aminopyridine derivative with a 1,3-dielectrophile. For instance, a reaction with an α,β-unsaturated carbonyl compound or a β-keto ester could lead to a condensation-cyclization cascade, with the amino group acting as the initial nucleophile to form a six-membered pyrimidine (B1678525) ring fused to the pyridine. This would result in the formation of a pyridopyrimidine-sulfonamide scaffold. researchgate.net Another established route to fused systems is the reaction of an aminopyridine with an α-haloketone, which typically yields imidazo[1,2-a]pyridine (B132010) derivatives through a condensation reaction. amazonaws.com

Considerations for Scalable Synthesis and Process Optimization

Transitioning the synthesis of this compound and its derivatives from the laboratory to an industrial scale requires a focus on process optimization to ensure safety, cost-effectiveness, and sustainability. Key considerations include the choice of raw materials, reaction conditions, and purification methods.

Process parameters such as reaction temperature, pressure, and time must be carefully controlled. For exothermic reactions, efficient heat management is critical to prevent runaway reactions. In many industrial processes, reactions are conducted in specialized reactors like autoclaves to handle elevated temperatures and pressures safely. google.com

Purification is another critical aspect. Methods like crystallization are often preferred over chromatography on a large scale due to lower cost and solvent consumption. Developing a process where the desired product precipitates directly from the reaction mixture and can be isolated by simple filtration is an ideal scenario. google.com The choice of solvents is also important, with a preference for greener, recyclable, and less toxic options. Patents related to the synthesis of analogous compounds, such as pyridine-3-sulfonic acid, highlight methods for obtaining high-purity products through controlled precipitation and hydrogenation steps using catalysts like Raney nickel. google.com These principles are directly applicable to the scalable synthesis of this compound derivatives.

Advanced Spectroscopic and Analytical Characterization of 4 Amino 5 Bromopyridine 3 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of 4-Amino-5-bromopyridine-3-sulfonamide, distinct signals would be expected for the aromatic protons and the protons of the amino (NH₂) and sulfonamide (SO₂NH₂) groups. The pyridine (B92270) ring protons, typically found in the aromatic region (δ 7.0-9.0 ppm), would exhibit chemical shifts influenced by the electronic effects of the amino, bromo, and sulfonamide substituents. The protons of the amino and sulfonamide groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding.

For a closely related isomer, 3-Amino-5-bromopyridine , the following ¹H NMR spectral data has been reported, which can serve as a reference for understanding the types of signals to expect.

| Proton | Chemical Shift (δ ppm) |

| H-2 | 8.03 (d, J=1.8 Hz) |

| H-4 | 7.45 (t, J=2.1 Hz) |

| H-6 | 8.10 (d, J=2.4 Hz) |

| NH₂ | 5.60 (br s) |

| Data for 3-Amino-5-bromopyridine is illustrative and chemical shifts for this compound will differ. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the pyridine ring carbons would be significantly affected by the attached functional groups. The carbon bearing the bromine atom (C-5) would be expected to be shifted to a higher field compared to the others due to the heavy atom effect. The carbons attached to the amino (C-4) and sulfonamide (C-3) groups would also show characteristic shifts reflecting the electron-donating and electron-withdrawing nature of these substituents, respectively.

As a reference, the ¹³C NMR data for 3-Amino-5-bromopyridine is provided below.

| Carbon | Chemical Shift (δ ppm) |

| C-2 | 140.2 |

| C-3 | 147.8 |

| C-4 | 125.1 |

| C-5 | 118.5 |

| C-6 | 141.9 |

| Data for 3-Amino-5-bromopyridine is illustrative and chemical shifts for this compound will differ. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₆BrN₃O₂S), the molecular weight is 267.09 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to this molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways would likely involve the loss of the sulfonamide group (SO₂NH₂) or the bromine atom.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amino group (NH₂) and the sulfonamide group (SO₂NH₂) would be expected in the region of 3500-3200 cm⁻¹. The spectrum would also exhibit strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group, typically appearing in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region.

A study on related pyridosulfonamide derivatives reported characteristic IR peaks for the NH group in the range of 3300-3400 cm⁻¹ and for the C=N group between 1440-1670 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often produce strong Raman signals. For this compound, the symmetric S=O stretching vibration of the sulfonamide group would be expected to give a strong Raman band. The vibrations of the pyridine ring would also be Raman active. The C-Br stretching vibration, typically found in the lower frequency region (below 700 cm⁻¹), may also be observable. The analysis of the Raman spectrum, in conjunction with the FT-IR data, allows for a more complete vibrational assignment and structural confirmation. The Raman spectra of amino acids show complexity in the C-H stretching region (2800-3100 cm⁻¹), which can be attributed to the diversity of CH, CH₂, and CH₃ groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within this compound and its derivatives. The absorption of UV or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of these absorptions are characteristic of the molecule's structure, specifically its chromophores—the parts of the molecule that absorb light.

In the context of this compound, the pyridine ring, with its conjugated system of double bonds and the nitrogen atom's non-bonding electrons, is the primary chromophore. The electronic transitions observed in the UV-Vis spectrum are typically of two main types: π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-energy transitions, resulting in strong absorption bands in the UV region. For pyridine itself, a π → π* transition is observed around 240 nm.

n → π Transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom of the pyridine ring or the oxygen atoms of the sulfonamide group, to a π* antibonding orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths. In pyridine, the n → π* transition is responsible for absorption in the 320-380 nm range.

The solvent in which the spectrum is recorded can also affect the absorption maxima. Polar solvents may interact with the molecule through hydrogen bonding, which can alter the energy levels of the n and π orbitals, leading to shifts in the absorption bands. For instance, the pH of the solution can be a critical factor, as protonation of the amino group or the pyridine nitrogen can significantly change the electronic distribution and, consequently, the UV-Vis spectrum.

In derivatives of this compound, such as metal complexes, the coordination of a metal ion can introduce new electronic transitions, including d-d transitions and charge-transfer (CT) transitions (ligand-to-metal or metal-to-ligand). These new bands, often appearing in the visible region, can impart color to the complexes and provide information about the coordination environment of the metal ion.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below. This table illustrates the types of transitions that might be observed.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~230 | High | π → π* transition (pyridine ring) |

| ~280 | Moderate | π → π* transition (influenced by substituents) |

| ~350 | Low | n → π* transition (N of pyridine, O of sulfonamide) |

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the precise solid-state structure of this compound and its derivatives, revealing crucial details such as bond lengths, bond angles, and intermolecular interactions.

The fundamental principle of XRD involves directing a beam of X-rays onto a crystalline sample. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with one another. This interference is constructive in specific directions, producing a diffraction pattern of varying intensity spots or rings. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal.

For polycrystalline materials, the technique is known as powder X-ray diffraction (PXRD), which is useful for identifying crystalline phases and assessing sample purity. However, for a complete and unambiguous determination of a molecular structure, single-crystal X-ray diffraction is the gold standard.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) analysis requires a high-quality, single crystal of the compound, typically with dimensions on the order of micrometers. When a monochromatic X-ray beam is directed at this crystal, it diffracts the beam into a unique pattern of reflections. By rotating the crystal and collecting the diffraction data from all orientations, a complete three-dimensional map of the electron density within the unit cell (the basic repeating unit of the crystal) can be constructed.

From this electron density map, the positions of the individual atoms can be determined with high precision, allowing for the elucidation of the molecule's connectivity, conformation, and stereochemistry. For this compound, SC-XRD would definitively establish:

Molecular Geometry: The precise bond lengths and angles of the pyridine ring and the sulfonamide group. For instance, it would reveal any distortions in the pyridine ring caused by the bulky bromo and sulfonamide substituents.

Conformation: The rotational arrangement of the sulfonamide group relative to the pyridine ring.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds (e.g., between the amino group and the sulfonamide oxygen of a neighboring molecule) and halogen bonds (involving the bromine atom). These interactions are critical in governing the packing of molecules in the crystal lattice and can influence the compound's physical properties, such as melting point and solubility.

The results of a single-crystal X-ray diffraction study are typically reported in a standardized format, including the crystal system, space group, and unit cell parameters. A hypothetical set of crystallographic data for this compound is presented in the table below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 17.50 |

| b (Å) | 9.00 |

| c (Å) | 11.30 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1779.75 |

| Z (molecules per unit cell) | 8 |

Note: The values in this table are hypothetical and are presented for illustrative purposes, drawing a comparison to the known crystal structure of pyridine.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is crucial for verifying the elemental composition of a newly synthesized compound, such as this compound, and for assessing its purity. The principle of CHNS analysis is based on the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere.

During the combustion process, the carbon in the sample is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂). These resulting gases are then separated, typically by gas chromatography, and quantified by a thermal conductivity detector (TCD).

For this compound, with the chemical formula C₅H₆BrN₃O₂S, the theoretical elemental composition can be calculated based on its molecular weight. A comparison of the experimentally determined mass percentages with these theoretical values provides a direct measure of the compound's purity. Generally, for a compound to be considered pure, the experimentally found values should be within ±0.4% of the calculated values.

The results of elemental analysis are vital for confirming the identity of the target compound and ensuring that it is free from significant impurities that could interfere with subsequent analyses or applications.

Below is a table presenting the theoretical elemental composition of this compound and a set of hypothetical experimental results that would be expected for a pure sample.

Table 3: Elemental Analysis Data for this compound (C₅H₆BrN₃O₂S)

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 23.82 | 23.75 |

| Hydrogen (H) | 2.40 | 2.43 |

| Nitrogen (N) | 16.67 | 16.61 |

| Sulfur (S) | 12.72 | 12.68 |

Note: The molecular formula for this compound is C₅H₆BrN₃O₂S, and its molecular weight is 252.09 g/mol . The experimental values are hypothetical and for illustrative purposes.

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide valuable information about their thermal stability, decomposition patterns, and phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data is presented as a TGA curve, which plots mass loss against temperature. This analysis is particularly useful for:

Determining Thermal Stability: The temperature at which the compound begins to lose mass indicates the onset of decomposition. A higher decomposition temperature suggests greater thermal stability.

Identifying Decomposition Steps: The TGA curve may show one or more distinct steps of mass loss, corresponding to different stages of decomposition. For example, the loss of volatile components or the breakdown of specific functional groups.

Quantifying Residue: The amount of material remaining at the end of the analysis can provide information about the final decomposition product.

For this compound, a TGA experiment would reveal the temperature range over which the molecule is stable and the pattern of its thermal breakdown.

Differential Thermal Analysis (DTA)

DTA is a technique in which the temperature difference between a sample and an inert reference material is measured as both are subjected to the same temperature program. This temperature difference is plotted against temperature, and the resulting DTA curve shows peaks corresponding to physical and chemical changes in the sample.

Endothermic Events: Processes that absorb heat, such as melting, boiling, sublimation, and some decomposition reactions, result in downward peaks. The melting point of this compound would appear as an endothermic peak.

Exothermic Events: Processes that release heat, such as crystallization, oxidation, and some decomposition reactions, result in upward peaks.

By combining TGA and DTA, a comprehensive thermal profile of the compound can be obtained. For instance, a mass loss in the TGA curve that corresponds to an endothermic peak in the DTA curve might indicate a melting process followed by immediate decomposition. The relative thermal stabilities of different sulfonamide derivatives can be compared by examining their decomposition temperatures.

A hypothetical thermal analysis data table for this compound is presented below.

Table 4: Hypothetical Thermal Analysis Data for this compound

| Technique | Temperature Range (°C) | Observation | Interpretation |

| DTA | 150-160 | Endothermic Peak | Melting |

| TGA/DTA | > 200 | Gradual Mass Loss, Exothermic Peaks | Onset of Decomposition |

| TGA | 200-400 | Significant Mass Loss | Major Decomposition of the Molecule |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Metal Complex Characterization

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate analytical technique used for determining the elemental composition of a sample, particularly for the quantification of metals. In the context of this compound derivatives, ICP-OES is an invaluable tool for characterizing metal complexes formed with this ligand.

The principle of ICP-OES involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma. The plasma, which can reach temperatures of up to 10,000 K, atomizes the sample and excites the atoms and ions of the elements present. As these excited species relax to their ground state, they emit light at characteristic wavelengths for each element. The spectrometer separates this light into its constituent wavelengths, and the intensity of the emitted light at specific wavelengths is measured. This intensity is directly proportional to the concentration of the element in the sample.

For the characterization of a metal complex of this compound, ICP-OES is used to:

Confirm the Presence of the Metal: It definitively identifies the metal ion that has been incorporated into the complex.

Determine the Metal-to-Ligand Ratio: By accurately quantifying the concentration of the metal in a precisely weighed sample of the complex, the stoichiometric ratio between the metal and the ligand can be determined. This is crucial for establishing the empirical formula of the complex.

Assess Purity: The technique can detect and quantify trace metal impurities in the synthesized complex.

To perform an ICP-OES analysis, a solid sample of the metal complex must first be digested, usually with a strong acid, to bring the metal into solution. This solution is then introduced into the instrument. The ability of ICP-OES to analyze multiple elements simultaneously and its high sensitivity make it a powerful method for the elemental analysis of such organometallic compounds.

A hypothetical example of ICP-OES data for a synthesized zinc complex of this compound is shown in the table below.

Table 5: Hypothetical ICP-OES Data for a Zinc Complex of this compound

| Element | Theoretical Metal Content (%) | Experimental Metal Content (%) |

| Zinc (Zn) | 10.25 | 10.18 |

Note: The theoretical value is calculated for a hypothetical 1:2 (metal:ligand) complex. The experimental value is for illustrative purposes.

Chromatographic Techniques for Purity Assessment (e.g., Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For assessing the purity of this compound and its derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful and widely used method. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Liquid Chromatography (LC)

In LC, a liquid mobile phase carries the sample through a stationary phase, which is typically a packed column. The components of the sample interact differently with the stationary phase, causing them to travel through the column at different rates and thus separate. For polar compounds like sulfonamides, reversed-phase high-performance liquid chromatography (HPLC) is often employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The output from the LC is a chromatogram, which is a plot of detector response versus time. Each separated component appears as a peak. The retention time (the time it takes for a component to pass through the column) is a characteristic feature that can be used for identification under specific conditions. The area under a peak is proportional to the concentration of that component in the sample. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities.

Mass Spectrometry (MS)

The eluent from the LC column is directed into the mass spectrometer. Here, the molecules are ionized, typically using a soft ionization technique like electrospray ionization (ESI), which keeps the molecules largely intact. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

The MS detector provides a mass spectrum, which is a plot of ion intensity versus m/z. For this compound, the mass spectrum would show a prominent peak corresponding to its protonated molecule [M+H]⁺. The high resolution and accuracy of modern mass spectrometers allow for the precise determination of the molecular weight, which serves as a powerful confirmation of the compound's identity.

By coupling LC with MS, each peak in the chromatogram can be associated with a specific mass, enabling the identification of the main compound as well as any impurities. Tandem mass spectrometry (MS/MS) can be used to further characterize the components by fragmenting the parent ions and analyzing the resulting fragment ions, which provides structural information.

A hypothetical LC-MS data table for the analysis of this compound is presented below.

Table 6: Hypothetical LC-MS Data for Purity Assessment of this compound

| Retention Time (min) | Detected m/z ([M+H]⁺) | Relative Abundance (%) | Identification |

| 5.2 | 252.96 | 99.5 | This compound |

| 3.8 | 173.98 | 0.3 | Impurity A (e.g., starting material) |

| 6.1 | 267.01 | 0.2 | Impurity B (e.g., side-product) |

Note: The retention times and m/z values are hypothetical and for illustrative purposes. The theoretical m/z for the [M+H]⁺ ion of C₅H₆BrN₃O₂S is calculated based on the most abundant isotopes.

Computational and Theoretical Investigations of 4 Amino 5 Bromopyridine 3 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are essential for understanding chemical behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations on related sulfonamide and pyridine (B92270) systems have been successfully used to predict geometries, vibrational frequencies, and electronic properties. nih.govnih.gov For 4-Amino-5-bromopyridine-3-sulfonamide, DFT would be the method of choice to explore its fundamental chemical nature.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process determines stable bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, which has a rotatable sulfonamide group, conformational analysis is performed to identify the most stable conformer(s).

In typical DFT studies on similar aromatic sulfonamides, the geometry is optimized using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.gov The resulting optimized structure would reveal crucial details about intramolecular interactions, such as potential hydrogen bonds between the amino group and the sulfonamide oxygen atoms, which stabilize the conformation.

Table 1: Representative Optimized Geometrical Parameters for a Pyridine Sulfonamide Scaffold (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.78 | O-S-O | 120.5 |

| S-O | 1.45 | C-S-N | 106.8 |

| S-N | 1.65 | C3-C4-N(amino) | 121.0 |

| C-Br | 1.89 | C4-C5-Br | 119.5 |

| C-N(amino) | 1.37 | S-N-H | 115.0 |

| C-N(pyridine) | 1.34 | H-N-H (amino) | 118.0 |

Note: This table is illustrative, based on typical values for related structures, as specific experimental or calculated data for this compound is not available in the cited sources.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For a related compound, ethyl 5-amino-2-bromoisonicotinate, the HOMO-LUMO energy gap was calculated to be 4.0931 eV, indicating significant stability. nih.gov For this compound, the HOMO would likely be localized on the electron-rich amino group and the pyridine ring, while the LUMO might be distributed over the sulfonamide group and the pyridine ring.

Table 2: Illustrative Frontier Orbital Energies for a Pyridine Sulfonamide Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.4 |

| Energy Gap (ΔE) | 4.1 |

Note: This table presents typical values to illustrate the concept. Specific data for this compound is not available in the cited sources.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors help in comparing the reactivity of different molecules. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 3: Illustrative Global Reactivity Descriptors (Calculated in eV)

| Descriptor | Formula | Illustrative Value |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.45 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.05 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.83 |

Note: Values are illustrative and calculated from the sample data in Table 2.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate different electrostatic potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

Red Regions: Indicate negative electrostatic potential (electron-rich areas), such as those around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack.

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), typically around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonamide group and the nitrogen of the pyridine ring, identifying them as key sites for interaction with electrophiles. nih.gov The hydrogen atoms of the amino and sulfonamide groups would show positive potential (blue), marking them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation (the stabilizing interaction of electrons in a filled orbital with an adjacent empty orbital), and intramolecular interactions. By analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs, one can quantify the stability arising from these electronic delocalizations. In the context of this compound, NBO analysis could quantify the delocalization of lone pair electrons from the amino nitrogen into the pyridine ring and the interactions involving the sulfonamide and bromo substituents, providing a deeper understanding of their electronic influence on the molecule's stability and structure.

Density Functional Theory (DFT) Studies

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties related to the interaction of molecules with time-dependent electric and magnetic fields, such as light.

The primary application of TD-DFT is to predict the electronic absorption spectra of a molecule by calculating the energies of vertical electronic excitations from the ground state to various excited states. These calculated excitation energies correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For each excitation, TD-DFT also provides the oscillator strength, which is a measure of the intensity of the corresponding spectral band. Analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO transitions) offers insights into the nature of the electronic excitations, such as n→π* or π→π* transitions. While this analysis is powerful for understanding the photophysical properties of molecules, specific TD-DFT studies on this compound are not available.

Solvent Media Effects on Chemical Reactivity

The chemical reactivity and electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects, providing a deeper understanding of molecular behavior in solution. Implicit solvent models, for instance, represent the solvent as a continuous medium with a defined dielectric constant, which affects the solute's electronic structure.

These models can be used to calculate how properties such as reaction energy barriers, molecular orbital energies, and electronic transition energies change in different solvents. For example, a polar solvent might stabilize a polar transition state, thereby increasing the rate of a reaction. While these methods are crucial for accurately modeling chemical processes in realistic environments, there are no specific published studies detailing the solvent media effects on the chemical reactivity of this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves identifying and characterizing the non-covalent interactions between a ligand, such as this compound, and the amino acid residues within the active site of a target protein. Key interactions typically include:

Hydrogen Bonds: Essential for binding specificity and stability.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Van der Waals Forces: General attractive or repulsive forces.

Pi-Pi Stacking or Pi-Alkyl Interactions: Involving aromatic rings.

A detailed interaction profile can explain the structural basis for a ligand's affinity and selectivity for a particular protein target.

Binding Mode Analysis with Target Receptors

Binding mode analysis focuses on determining the precise three-dimensional arrangement (pose) of the ligand within the receptor's binding pocket. This analysis helps to rationalize the biological activity of a compound. For sulfonamides, a common target is the carbonic anhydrase family of enzymes, where the sulfonamide group coordinates with a zinc ion in the active site. Molecular docking could predict whether this compound adopts a favorable conformation to interact with key residues and the zinc cofactor, but specific docking studies against any receptor have not been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

To build a QSAR model, a set of molecules with known activities (the training set) is used. For each molecule, numerical values called molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Statistical methods, like multiple linear regression, are then used to create a model that predicts activity based on these descriptors. A validated QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. No QSAR models specifically developed for or including this compound are available in the literature.

In Silico Assessment of Pharmacokinetic and Toxicological Properties

In silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process. These computational models use the structure of a molecule to estimate various pharmacokinetic and toxicological parameters.

Key predicted properties often include:

Intestinal Absorption: Likelihood of being absorbed from the gut.

Blood-Brain Barrier Permeability: Ability to cross into the central nervous system.

Metabolism: Prediction of interactions with metabolic enzymes like Cytochrome P450s.

Toxicity: Alerts for potential issues like mutagenicity (e.g., AMES test) or cardiotoxicity.

These predictions help to identify compounds that are unlikely to have favorable drug-like properties, saving time and resources. However, a specific in silico ADMET profile for this compound has not been published.

Below is a table representing the type of data that would be generated from an in silico ADMET assessment. Note: The values presented are hypothetical placeholders and are not based on actual study results for this compound.

Table 1: Hypothetical In Silico ADMET Profile

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the brain. |

| P-glycoprotein Substrate | Yes | May be subject to efflux from cells. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |

| AMES Toxicity | Negative | Predicted to be non-mutagenic. |

Research Applications and Molecular Interaction Studies of 4 Amino 5 Bromopyridine 3 Sulfonamide

Role as a Chemical Scaffold in Medicinal Chemistry Research

The sulfonamide functional group is a cornerstone in drug discovery, forming the basis for a wide array of therapeutic agents. nih.govnih.gov Sulfonamide-containing compounds have demonstrated extensive biological activities, leading to numerous FDA-approved drugs for treating conditions ranging from infections and inflammation to cancer and cardiovascular disorders. nih.gov The pyridine (B92270) sulfonamide moiety, in particular, serves as a versatile and promising scaffold. Its structural and electronic properties allow for targeted modifications to optimize binding affinity and selectivity for various enzymatic targets. nih.govnih.gov

The 4-amino-5-bromopyridine-3-sulfonamide structure combines the established pharmacophore of the sulfonamide group with a substituted pyridine ring. The amino (-NH2) and bromo (-Br) substituents on the pyridine ring provide vectors for further chemical modification, allowing chemists to systematically alter the molecule's steric and electronic properties. This process, often referred to as scaffold decoration, is fundamental to lead optimization in drug discovery. For instance, the amino group can be modified to introduce new side chains, while the bromine atom can participate in cross-coupling reactions to build more complex molecular architectures. This inherent versatility makes this compound and related structures valuable starting points for developing novel therapeutic candidates.

In Vitro Studies of Molecular Mechanisms of Action

The biological potential of pyridine sulfonamides is primarily explored through in vitro studies that elucidate their interactions with specific molecular targets.

Carbonic Anhydrase (CA) Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov The primary mechanism of action involves the deprotonated sulfonamide group (SO2NH⁻) coordinating directly to the Zn²⁺ ion within the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle of CO₂ hydration. nih.gov

Derivatives of pyridine-3-sulfonamide (B1584339) have been synthesized and evaluated for their inhibitory activity against several human (h) carbonic anhydrase isoforms. In one study, a series of 4-substituted pyridine-3-sulfonamides demonstrated a wide range of inhibition constants (Kᵢ), with some compounds showing selectivity for cancer-associated isoforms like hCA IX and hCA XII over the more ubiquitous hCA I and hCA II. nih.gov This highlights the potential for designing isoform-selective inhibitors by modifying the substituent at the 4-position of the pyridine sulfonamide scaffold. nih.govnih.gov

Coordination Chemistry and Metal Complexation Studies

Ligand Properties in Metal Complex Formation

The structure of this compound, featuring a pyridine ring, an amino group, and a sulfonamide moiety, suggests its potential as a versatile ligand for forming metal complexes. In theory, the nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the nitrogen or oxygen atoms of the sulfonamide group could all serve as coordination sites. The electronic properties of the pyridine ring, influenced by the electron-donating amino group and the electron-withdrawing bromo and sulfonamide substituents, would play a crucial role in the stability and geometry of any resulting metal complexes.

Research on analogous compounds, such as other substituted aminopyridines and sulfonamide derivatives, demonstrates a rich coordination chemistry. For instance, studies on metal complexes of similar heterocyclic sulfonamides have shown that these ligands can act as bidentate or even polydentate linkers, coordinating to metal centers through various atoms and leading to the formation of diverse supramolecular structures. However, specific experimental studies detailing the synthesis, coordination behavior, and the resulting structural and electronic properties of metal complexes involving this compound as a ligand are not documented in the available scientific literature.

Characterization of Metal Complexes and Their Functional Attributes

The characterization of any potential metal complexes of this compound would typically involve a suite of spectroscopic and analytical techniques. These would include X-ray crystallography to determine the precise three-dimensional structure, along with infrared (IR) and Raman spectroscopy to probe the vibrational modes and identify the coordination sites of the ligand to the metal ion. Nuclear Magnetic Resonance (NMR) spectroscopy would provide insights into the structure and dynamics of the complexes in solution.

The functional attributes of such complexes would be of significant interest. Depending on the metal center and the coordination environment, these complexes could exhibit interesting magnetic, optical, or catalytic properties. For example, complexes with paramagnetic metal ions could be investigated for their magnetic behavior, while those with appropriate chromophores could be studied for their photophysical properties. The sulfonamide moiety, a well-known pharmacophore, could also impart biological activity to the metal complexes. Nevertheless, without experimental data from dedicated research on this compound, any discussion of the characterization and functional attributes of its metal complexes remains purely speculative.

Applications in Material Science and Advanced Chemical Systems (e.g., Chiral Dopants, SERS-Active Complexes)

The application of novel chemical compounds in material science is an area of intense research. The unique combination of functional groups in this compound suggests its potential utility in specialized applications.

Chiral Dopants: The concept of using chiral molecules to induce helical structures in liquid crystal phases is well-established. While this compound itself is not chiral, it could potentially be used as a scaffold for the synthesis of chiral derivatives. The introduction of a chiral center could lead to molecules with the ability to act as chiral dopants, influencing the mesophase behavior of liquid crystals. However, there is no published research that explores the synthesis of chiral derivatives of this compound or their application as chiral dopants.

SERS-Active Complexes: Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals of molecules adsorbed on or near nanostructured metal surfaces. The pyridine ring is a classic SERS-active moiety, and its derivatives are often used as reporter molecules. A study on the related compound, pyridine-3-sulfonic acid, has shown that it adsorbs on silver surfaces with a likely perpendicular orientation. acs.orgacs.org This suggests that this compound could also be SERS-active. The specific orientation and enhancement of its vibrational modes would depend on the interaction of its functional groups with the SERS substrate. The formation of metal complexes with this ligand could further modulate its SERS activity. Despite this potential, there are no specific SERS studies available that focus on this compound or its metal complexes.

Emerging Research Directions and Future Perspectives for 4 Amino 5 Bromopyridine 3 Sulfonamide

Development of Novel Derivatization Routes for Enhanced Specificity

The core structure of 4-Amino-5-bromopyridine-3-sulfonamide offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives. The development of novel derivatization routes is crucial for enhancing the target specificity and potency of new drug candidates. A common strategy for the synthesis of sulfonamide derivatives involves the reaction of an amino group with a sulfonyl chloride. nih.govmdpi.com In the case of this compound, the sulfonamide group itself can be synthesized by reacting the corresponding amine with a sulfonyl chloride, or the amino group on the pyridine (B92270) ring could be a handle for further modifications.

Synthetic approaches can be tailored to introduce a wide variety of functional groups to the core molecule. For instance, new sulfonamide derivatives can be prepared from 4-acetamidobenzenesulfonyl chloride, which is synthesized as an initial compound and then reacted with various amino acids. cihanuniversity.edu.iq The reaction conditions, such as the use of a basic solution of sodium hydroxide, are critical for the successful synthesis of these derivatives. cihanuniversity.edu.iq Another approach involves the condensation of dienamine with various amines containing sulfonamide fragments, leading to the formation of pyrazolo[4,3-c]pyridines. mdpi.com

The synthesis of hybrid molecules represents a promising strategy. For example, combining the structural features of trimetazidine (B612337) with sulfonamides has been explored to potentially enhance therapeutic outcomes by addressing multiple aspects of a disease. mdpi.com The reaction of a compound like trimetazidine with a sulfonyl chloride in the presence of a base like triethylamine (B128534) is a common method to achieve such hybrids. mdpi.com Furthermore, the synthesis of pyridine-based benzothiazole (B30560) and benzimidazole (B57391) compounds incorporating sulfonamide moieties has been achieved by reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles. acs.org These synthetic strategies highlight the versatility of the sulfonamide scaffold and provide a roadmap for creating derivatives of this compound with potentially enhanced biological specificity.

Table 1: Synthetic Strategies for Sulfonamide Derivatization

| Starting Material/Precursor | Reaction Type | Resulting Derivative Class | Reference |

|---|---|---|---|

| 4-acetamidobenzenesulfonyl chloride and amino acids | Nucleophilic substitution | Amino acid-conjugated sulfonamides | cihanuniversity.edu.iq |

| Dienamine and sulfonamide-containing amines | Condensation | Pyrazolo[4,3-c]pyridines | mdpi.com |

| Trimetazidine and sulfonyl chlorides | - | Trimetazidine-sulfonamide hybrids | mdpi.com |

| N-cyanoacetoarylsulfonylhydrazide and electrophiles | - | Pyridine-based benzothiazole and benzimidazole sulfonamides | acs.org |

Exploration of New Biological Targets and Elucidation of Molecular Mechanisms

The sulfonamide functional group is a key feature in a wide range of drugs with diverse biological activities. nih.gov This is largely due to its ability to mimic p-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid in bacteria. nih.govmdpi.com However, the therapeutic potential of sulfonamides extends far beyond their antimicrobial properties. Research into pyridine sulfonamide derivatives has revealed a host of other biological targets, suggesting that this compound could serve as a valuable scaffold for developing inhibitors against these targets.

One important area of research is cancer therapy. A series of sulfonamide methoxypyridine derivatives have been synthesized and identified as potent dual inhibitors of PI3K/mTOR, key enzymes in cell proliferation and survival. nih.gov One derivative, 22c, demonstrated strong inhibitory activity against both PI3Kα and mTOR kinases. nih.gov Another potential anticancer target is the pyruvate (B1213749) kinase M2 isoform (PKM2), which plays a role in cancer progression. researchgate.net Sulfonamide-dithiocarbamate compounds have been identified as novel PKM2 activators. researchgate.net

Beyond cancer, pyridine sulfonamides have shown promise in other therapeutic areas. For instance, they have been investigated as inhibitors of carbonic anhydrases (CAs), which are involved in various physiological processes. mdpi.com Additionally, pyridine acyl sulfonamide derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. drugbank.com The discovery of a potent, non-nucleoside adenosine (B11128) kinase (AK) inhibitor, ABT-702, which features a 4-aminopyrido[2,3-d]pyrimidine core, highlights the potential for this class of compounds in treating pain and inflammation. nih.govresearchgate.net

Table 2: Potential Biological Targets for this compound Derivatives

| Biological Target | Therapeutic Area | Example of Related Inhibitor/Activator | Observed Effect | Reference |

|---|---|---|---|---|

| PI3K/mTOR | Cancer | 22c (quinoline-containing sulfonamide) | Dual inhibition of PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM) | nih.gov |

| Carbonic Anhydrases (hCA I, hCA II, hCA IX, hCA XII) | Various | Pyrazolo[4,3-c]pyridine sulfonamides | Inhibition of various CA isoforms | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | Pyridine acyl sulfonamide derivative 23 | Potent COX-2 inhibition (IC50 = 0.8 µM) | drugbank.com |

| Pyruvate Kinase M2 (PKM2) | Cancer | Sulfonamide-dithiocarbamate compound 8k | Potent PKM2 activation (AC50 = 0.056 µM) | researchgate.net |

| Adenosine Kinase (AK) | Pain, Inflammation | ABT-702 (4-aminopyrido[2,3-d]pyrimidine) | Potent AK inhibition (IC50 = 1.7 nM) | nih.govresearchgate.net |

Advanced Computational Modeling for Precise Structure-Function Relationships

Advanced computational modeling techniques are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and the rational design of more effective drug candidates. For a scaffold like this compound, these methods can provide crucial insights into its structure-function relationships, guiding the synthesis of derivatives with improved activity and selectivity.

Molecular docking is a widely used computational method to predict the binding mode of a ligand within the active site of a target protein. This technique has been successfully applied to understand the interactions of various sulfonamide derivatives with their biological targets. For example, molecular docking studies have been used to elucidate the binding of sulfonamide methoxypyridine derivatives to PI3Kα and mTOR, pyrazolo[4,3-c]pyridine sulfonamides to carbonic anhydrase IX, and pyridine acyl sulfonamide derivatives to the active site of COX-2. mdpi.comnih.govdrugbank.com These studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, providing a basis for designing modifications to enhance binding affinity. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, a QSAR model was developed for 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as anti-diabetic agents, with the best model showing a high correlation between predicted and experimental activities. researchgate.net

Table 3: Application of Computational Modeling in Sulfonamide Research

| Computational Method | Biological Target | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | PI3Kα and mTOR | Confirm binding mode of inhibitors | nih.gov |

| Molecular Docking | Carbonic Anhydrase IX | Investigate binding mode of inhibitors | mdpi.com |

| Molecular Docking | COX-2 | Determine probable binding model of inhibitors | drugbank.com |

| QSAR Modeling | TGR5 Receptor | Predict anti-diabetic activity of novel compounds | researchgate.net |

| Molecular Docking | Acetylcholinesterase (AChE) | Establish structure-activity relationships of inhibitors | nih.gov |

Integration with High-Throughput Screening Methodologies for Lead Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds against a specific biological target. nih.gov The integration of HTS with the synthetic and computational efforts described above can significantly accelerate the identification of lead compounds derived from the this compound scaffold.

The process typically begins with the development of a robust and validated primary HTS assay. nih.gov This could be, for example, a cell-based assay that measures a specific cellular event, such as the formation of fluorescently tagged protein complexes, or a biochemical assay that measures the activity of a purified enzyme. nih.gov A library of compounds, including a diverse set of derivatives of this compound, would then be screened in this primary assay.

A successful HTS campaign was conducted to identify inhibitors of the NLRP3 inflammasome, a key player in inflammation. nih.gov This screen of 81,000 small molecules utilized a high-content imaging assay to detect the formation of ASC speck, a hallmark of inflammasome activation. nih.gov Similarly, an HTS campaign targeting the relaxin/insulin-like family peptide receptor 3 (RXFP3) screened over 32,000 compounds using a cAMP measurement-based method. mdpi.com

The hits identified from the primary screen are then subjected to a cascade of secondary assays to confirm their activity, determine their potency and selectivity, and study their structure-activity relationships. nih.gov This integrated approach, combining large-scale screening with detailed follow-up studies, is a powerful strategy for discovering novel drug candidates. The this compound core, with its potential for diverse derivatization, is an ideal candidate for such HTS campaigns aimed at identifying novel modulators of a wide range of biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.